Ethoxycoronarin D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxycoronarin D is typically isolated from the rhizomes of Hedychium coronarium through extraction and purification processes . The specific synthetic routes and reaction conditions for its laboratory synthesis are not extensively documented in the literature. the extraction process involves the use of organic solvents to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from the rhizomes of Hedychium coronarium. This process would include steps such as grinding the plant material, solvent extraction, filtration, and purification to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Ethoxycoronarin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions: general reagents for oxidation might include oxidizing agents like potassium permanganate or hydrogen peroxide, while reducing agents could include lithium aluminum hydride or sodium borohydride .
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives of this compound, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Ethoxycoronarin D has a wide range of scientific research applications, including:
Mechanism of Action
Ethoxycoronarin D exerts its effects primarily through the inhibition of cyclooxygenase-1 (COX-1), an enzyme involved in the production of pro-inflammatory prostaglandins . By selectively inhibiting COX-1, this compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, the compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer progression .
Comparison with Similar Compounds
Methoxycoronarin D: A derivative of coronarin D with similar biological activities.
Isocoronarin D: Another derivative with potential anti-inflammatory effects.
Uniqueness: this compound is unique due to its selective inhibition of COX-1, which distinguishes it from other similar compounds that may have broader or different inhibitory profiles . This selectivity makes it a promising candidate for targeted therapeutic applications, particularly in the field of cancer chemoprevention .
Properties
Molecular Formula |
C22H34O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(3E)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-ethoxyoxolan-2-one |
InChI |
InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3/b16-9+ |
InChI Key |
HUJJMXMBEMUVOX-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC1C/C(=C\CC2C(=C)CCC3C2(CCCC3(C)C)C)/C(=O)O1 |
Canonical SMILES |
CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |
Origin of Product |
United States |
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